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Compound of Interest

Compound Name: Monomethyl maleate

Cat. No.: B041745

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
monomethyl maleate (CAS No: 3052-50-4), an organic compound of interest in various
chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Gas Chromatography-Mass Spectrometry (GC-MS) data, along with the
experimental protocols for these analyses.

Spectroscopic Data Summary

The empirical formula for monomethyl maleate is CsHesO4, with a molecular weight of 130.10
g/mol . The spectroscopic data presented below are crucial for its identification and
characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. The *H and 3C NMR data for monomethyl maleate are summarized in the tables
below.

Table 1: *H NMR Spectroscopic Data for Monomethyl Maleate
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Chemical Shift (8)

Coupling Constant

Multiplicit Assignment

ppm pRETY (J) Hz g

) Carboxylic Acid
11.53 Singlet

Proton (-COOH)

6.46 Doublet 12.3 Olefinic Proton (-CH=)
6.25 Doublet 12.3 Olefinic Proton (-CH=)

) Methyl Ester Protons
3.79 Singlet

(-OCHs)

Solvent: CDCIs, Reference: TMS at 0.00 ppm

Table 2: 13C NMR Spectroscopic Data for Monomethyl Maleate

Chemical Shift (8) ppm

Assighment

169.1 Carboxylic Acid Carbonyl (-COOH)
165.9 Ester Carbonyl (-COO-)

134.1 Olefinic Carbon (-CH=)

129.5 Olefinic Carbon (-CH=)

52.6 Methyl Ester Carbon (-OCHs)

Solvent: CDCIs, Reference: CDCls at 77.16 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The

characteristic IR absorption bands for monomethyl maleate are presented in Table 3.

Table 3: IR Spectroscopic Data for Monomethyl Maleate
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Frequency (cm™?) Functional Group Vibrational Mode

3200-2500 (broad) O-H Stretching (Carboxylic Acid)

3040 C-H Stretching (Olefinic)

2959 C-H Stretching (Aliphatic -CHs)

1725 C=0 Stretching (Ester Carbonyl)

1705 c=0 Stretching (Carboxylic Acid
Carbonyl)

1645 c=C Stretching (Olefinic)

1416 C-O-H Bending

1290, 1175 C-O Stretching (Ester)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines gas chromatography for separation with mass spectrometry for detection and
identification. The prominent mass-to-charge ratio (m/z) peaks observed in the electron
ionization (EI) mass spectrum of monomethyl maleate are listed in Table 4.[1]

Table 4: GC-MS Data for Monomethyl Maleate

miz Relative Abundance (%)
54.0 99.99
113.0 81.13
26.0 71.96
31.0 31.96
29.0 23.71

Experimental Protocols
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The following are generalized protocols for the acquisition of the spectroscopic data presented
above. Instrument-specific parameters may require optimization.

Synthesis of Monomethyl Maleate

Monomethyl maleate is typically synthesized by the reaction of maleic anhydride with
methanol.[2] The reaction involves the nucleophilic attack of methanol on one of the carbonyl
carbons of the anhydride ring, leading to ring-opening and the formation of the monoester.

Maleic Anhydride | *ethano!

-

Monomethyl Maleate

Methanol
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Synthesis of Monomethyl Maleate

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of purified monomethyl maleate in approximately
0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCIs).

e Transfer: Filter the solution into a clean 5 mm NMR tube.

¢ Instrumentation: Acquire the *H and 13C NMR spectra on a spectrometer operating at a
standard frequency (e.g., 400 MHz for *H).

» Data Acquisition: For *H NMR, acquire a sufficient number of scans to obtain a good signal-
to-noise ratio. For 33C NMR, a larger number of scans will be necessary due to the lower
natural abundance of the 13C isotope.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Reference the spectra using the residual solvent peak or an internal
standard (e.g., TMS).
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FT-IR Spectroscopy

Sample Preparation: As monomethyl maleate is a liquid or low-melting solid, it can be
analyzed as a thin film. Place a small drop of the sample between two IR-transparent salt
plates (e.g., NaCl or KBr).

Background Spectrum: Acquire a background spectrum of the clean, empty salt plates.

Sample Spectrum: Place the salt plates with the sample in the spectrometer and acquire the
sample spectrum.

Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to produce the final absorbance or transmittance
spectrum.

GC-MS Analysis

Sample Preparation: Prepare a dilute solution of monomethyl maleate in a volatile organic
solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1
mg/mL.

Instrumentation: Use a GC system equipped with a suitable capillary column (e.g., a
nonpolar or moderately polar column) coupled to a mass spectrometer.

Injection: Inject a small volume (e.g., 1 pL) of the sample solution into the heated GC inlet.

Separation: The sample is vaporized and carried through the column by an inert carrier gas
(e.g., helium). The column temperature is typically programmed to ramp up to ensure good
separation.

Detection: As the compound elutes from the column, it enters the mass spectrometer, where
it is ionized (typically by electron impact), and the resulting fragments are separated and
detected based on their mass-to-charge ratio.

Experimental Workflow Visualization

The general workflow for the spectroscopic analysis of monomethyl maleate is illustrated in

the following diagram.
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Synthesis & Purification

Synthesis of Monomethyl Maleate
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Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data of Monomethyl Maleate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041745#monomethyl-maleate-spectroscopic-data-
nmr-ir-gc-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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